MR22

SIK kinase selectivity chemical probe

MR22 is a pan-SIK inhibitor engineered to eliminate PAK and STE kinase activity for unambiguous SIK-specific phenotypic interpretation. Paired with MRIA9, it enables robust target deconvolution in centrosome dissociation and cell-cycle arrest studies. An essential tool compound for SIK-selective in vivo investigations.

Molecular Formula C18H19F2N5O
Molecular Weight 359.4 g/mol
Cat. No. B12403400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMR22
Molecular FormulaC18H19F2N5O
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCNC1=NC=C2C=C(C(=O)N(C2=N1)CCCCN)C3=C(C=CC(=C3)F)F
InChIInChI=1S/C18H19F2N5O/c1-22-18-23-10-11-8-14(13-9-12(19)4-5-15(13)20)17(26)25(16(11)24-18)7-3-2-6-21/h4-5,8-10H,2-3,6-7,21H2,1H3,(H,22,23,24)
InChIKeyVCZDFACOFNRTMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MR22 (8-(4-Aminobutyl)-6-(2,5-difluorophenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one): A Next-Generation Pan-SIK Inhibitor with Eliminated PAK Activity for Ovarian Cancer Research


8-(4-Aminobutyl)-6-(2,5-difluorophenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one (designated MR22) is a pan-salt-inducible kinase (pan-SIK) inhibitor derived from structural optimization of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold [1]. The compound was engineered through a structure-based approach targeting the back-pocket and gatekeeper residues to achieve kinome selectivity distinct from its precursor, the dual pan-SIK/PAK chemical probe MRIA9 [2]. MR22 no longer exhibits activity on STE group kinases and demonstrates excellent selectivity in a representative kinase panel [1].

Why Pyrido[2,3-d]pyrimidin-7-one Analogs Cannot Substitute for MR22 in SIK-Focused Research


The pyrido[2,3-d]pyrimidin-7-one scaffold is a privileged kinase inhibitor template with broad cross-kinase activity, and in-class compounds exhibit highly divergent selectivity profiles depending on subtle structural modifications [1]. Generic substitution of MR22 with structurally related pyrido[2,3-d]pyrimidin-7-one derivatives such as the dual SIK/PAK inhibitor MRIA9, the MST3-selective inhibitor MR24, or other scaffold-based CDK4/RIPK2 inhibitors would introduce confounding off-target activities that invalidate SIK-specific phenotypic interpretation [2]. The elimination of PAK activity in MR22—achieved through targeted back-pocket engineering—is a deliberate and non-universal outcome of the optimization campaign and cannot be assumed for other compounds sharing the core scaffold [2].

MR22 Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Closest Analogs


Selectivity Shift: MR22 Eliminates PAK Activity Present in the Precursor MRIA9

MR22 was engineered via a structure-based approach targeting back-pocket and gatekeeper residues to eliminate p21-activated kinase (PAK) activity while retaining pan-SIK potency. In contrast, the precursor compound MRIA9 retains dual pan-SIK and group I PAK inhibitory activity [1]. The elimination of PAK activity in MR22 removes a confounding variable associated with cardiotoxicity observed in vivo with PAK inhibition [1]. MR22 displayed excellent selectivity in a representative kinase panel and no longer exhibited activity on STE group kinases [1][2].

SIK kinase selectivity chemical probe

Functional Phenotypic Validation: MR22 Recapitulates MRIA9-Induced Centrosome Dissociation and Cell-Cycle Arrest

MR22-dependent SIK inhibition led to centrosome dissociation and subsequent cell-cycle arrest in ovarian cancer cells, a phenotype identical to that observed with MRIA9 treatment [1]. This functional equivalence establishes a direct mechanistic link between SIK inhibition and the observed cellular phenotypes, conclusively attributing the effects to SIK inhibition rather than off-target activities [1]. The combination of MRIA9 and MR22 supports robust target deconvolution in phenotypic screenings [2].

ovarian cancer centrosome cell cycle

Pan-SIK Potency of MRIA9: Baseline Activity Profile of the Closest Structural Analog

The closest structural analog to MR22 is MRIA9, an ATP-competitive pan-SIK and PAK2/3 inhibitor developed on the same pyrido[2,3-d]pyrimidin-7-one scaffold [1]. MRIA9 inhibits SIK1, SIK2, and SIK3 with IC50 values of 516 nM, 180 nM, and 127 nM, respectively [1]. MRIA9 served as the starting point for the structure-based optimization campaign that yielded MR22; quantitative SIK IC50 data for MR22 are not publicly disclosed in the available literature, but MR22 was identified as showing the best balance of potency on SIK kinases and selectivity among the optimized derivatives [2].

SIK IC50 ATP-competitive

MR22 as a Validated Chemical Tool Compound for SIK Functional Studies

MR22 has been established as a valuable tool compound for studying SIK kinase function in cells, with the combination of MRIA9 and MR22 explicitly supporting target deconvolution in phenotypic screenings [1]. In contrast, other pyrido[2,3-d]pyrimidin-7-one derivatives such as MR24 are selective for MST3 kinase (EC50 57 nM vs MST3, >10-fold selectivity over MST4) and are not suitable for SIK-focused research . Similarly, other scaffold-based compounds have been optimized for CDK4, RIPK2, or EGFR inhibition and lack SIK activity entirely [2].

chemical probe SIK tool compound

Structure-Guided Design Basis for MR22 Selectivity Differentiation

The selectivity shift toward SIK kinases in MR22 was achieved through a rational structure-based design approach exploiting differences in the back-pocket region of SIK and PAK kinases, guided by high-resolution crystal structure analysis and computational methods [1]. Key amino acid differences in the back pocket between SIK and PAK kinases were identified and exploited, with particular attention to the gatekeeper residue, enabling the elimination of PAK activity while preserving SIK binding [1]. This molecular design basis is documented via crystallographic analysis and computational modeling, distinguishing MR22 from empirical screening-derived compounds [2].

crystal structure back-pocket gatekeeper

In Vivo Cardiotoxicity Liability Elimination: MR22 vs MRIA9

Inhibition of p21-activated kinases (PAKs) has been associated with cardiotoxicity in vivo, which complicates the use of dual SIK/PAK inhibitors such as MRIA9 as tool compounds [1]. MR22 was specifically engineered to eliminate PAK activity through back-pocket and gatekeeper residue targeting, thereby removing this cardiotoxicity liability while maintaining pan-SIK inhibitory function [1]. This differentiation is particularly critical for in vivo studies where PAK-mediated cardiac effects would confound interpretation of SIK-dependent phenotypes.

cardiotoxicity PAK inhibition in vivo

MR22 Optimal Research Application Scenarios: Where This Pan-SIK Inhibitor Provides Definitive Advantage


SIK-Specific Phenotypic Screening and Target Deconvolution in Ovarian Cancer Models

MR22 is ideally suited for researchers requiring a SIK-selective chemical probe without confounding PAK activity. The combination of MRIA9 and MR22 supports robust target deconvolution in phenotypic screenings, as MR22 recapitulates MRIA9-induced centrosome dissociation and cell-cycle arrest in ovarian cancer cells while offering improved selectivity [1]. This paired probe approach enables definitive attribution of observed phenotypes to SIK inhibition rather than off-target kinase activities [1][2].

In Vivo SIK Functional Studies Requiring Avoidance of PAK-Mediated Cardiotoxicity

For in vivo studies of SIK kinase function where PAK inhibition-associated cardiotoxicity would confound results, MR22 is the preferred tool compound over dual SIK/PAK inhibitors such as MRIA9 [1]. MR22 was specifically engineered via structure-based design targeting back-pocket and gatekeeper residues to eliminate PAK activity while retaining pan-SIK potency [1]. This selectivity shift removes a key in vivo liability, enabling cleaner interpretation of SIK-dependent physiological and pathological phenotypes [1].

Centrosome Biology and Cell-Cycle Regulation Studies in Cancer

MR22 is directly applicable to investigations of centrosome dissociation and cell-cycle arrest mechanisms in cancer cells, particularly ovarian cancer models [1]. MR22-dependent SIK inhibition has been conclusively linked to centrosome dissociation and subsequent cell-cycle arrest, establishing a validated experimental system for dissecting SIK-mediated regulation of centrosome dynamics and cell-cycle progression [1][2]. The compound's elimination of STE group kinase activity ensures that observed centrosome phenotypes are attributable to SIK inhibition [1].

Structure-Guided Kinase Inhibitor Development and Computational Chemistry

MR22 serves as a reference compound for medicinal chemistry and computational chemistry programs focused on structure-guided kinase inhibitor design, particularly those targeting back-pocket and gatekeeper residue differences across kinase subfamilies [1]. The documented optimization path from G-5555 through MRIA9 to MR22, supported by high-resolution crystal structures and computational methods, provides a validated template for rational selectivity engineering [1][2]. This makes MR22 relevant for academic and industrial groups developing next-generation selective kinase inhibitors [2].

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